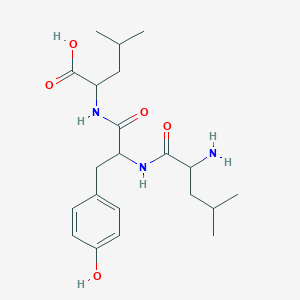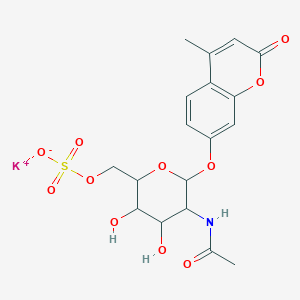![molecular formula C19H16FN3O2 B12108146 2-((3'-Fluoro-3-methyl-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid](/img/structure/B12108146.png)
2-((3'-Fluoro-3-methyl-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-((3’-fluoro-3-méthyl-[2,4’-bipyridin]-5-yl)amino)-5-méthylbenzoïque est un composé organique complexe qui appartient à la classe des dérivés de la bipyridine. Ce composé est caractérisé par la présence d’un atome de fluor, qui lui confère des propriétés chimiques uniques, le rendant précieux dans diverses recherches scientifiques et applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2-((3’-fluoro-3-méthyl-[2,4’-bipyridin]-5-yl)amino)-5-méthylbenzoïque implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une méthode courante implique la nitration de l’o-méthylphénol pour produire du 2-méthyl-6-nitrophénol, suivie d’une chlorohydroxylation pour générer du 2-chloro-3-nitrotoluène. Cet intermédiaire subit une fluoration pour produire du 2-fluoro-3-nitrotoluène, qui est ensuite oxydé pour former de l’acide 2-fluoro-3-nitrobenzoïque .
Méthodes de production industrielle
Pour la production à grande échelle, le processus de synthèse est optimisé pour garantir un rendement élevé et une pureté élevée. Les méthodes industrielles impliquent souvent l’utilisation de réacteurs à écoulement continu et de techniques de purification avancées pour obtenir la qualité de produit souhaitée. Les conditions de réaction, telles que la température, la pression et le choix du solvant, sont soigneusement contrôlées pour maximiser l’efficacité et minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-((3’-fluoro-3-méthyl-[2,4’-bipyridin]-5-yl)amino)-5-méthylbenzoïque subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir les groupes nitro en groupes amino ou réduire d’autres groupes fonctionnels.
Substitution : Les réactions de substitution aromatique électrophile sont courantes, où les substituants sur le cycle aromatique sont remplacés par d’autres groupes.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l’hydrogène gazeux (H₂) en présence d’un catalyseur sont utilisés.
Substitution : Des réactifs comme les halogènes (Cl₂, Br₂) et les agents nitrants (HNO₃) sont employés dans des conditions contrôlées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des quinones, tandis que la réduction peut produire des amines.
Applications de recherche scientifique
L’acide 2-((3’-fluoro-3-méthyl-[2,4’-bipyridin]-5-yl)amino)-5-méthylbenzoïque a des applications diverses dans la recherche scientifique :
Chimie : Il est utilisé comme brique de base pour la synthèse de molécules plus complexes et l’étude des mécanismes réactionnels.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment l’inhibition enzymatique et l’interaction avec les biomolécules.
Médecine : La recherche explore son potentiel en tant qu’agent thérapeutique, en particulier dans le ciblage de voies moléculaires spécifiques.
Industrie : Il est utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques
Applications De Recherche Scientifique
2-((3’-Fluoro-3-methyl-[2,4’-bipyridin]-5-yl)amino)-5-methylbenzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
Le mécanisme par lequel l’acide 2-((3’-fluoro-3-méthyl-[2,4’-bipyridin]-5-yl)amino)-5-méthylbenzoïque exerce ses effets implique l’interaction avec des cibles moléculaires spécifiques. L’atome de fluor améliore la capacité du composé à former de fortes liaisons hydrogène et à interagir avec les enzymes ou les récepteurs. Cette interaction peut moduler l’activité de ces cibles, conduisant à divers effets biologiques .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-fluoro-3-nitrobenzoïque
- Acide 3-fluoro-4-méthylcarbamoylphénylamino-2-méthylpropanoïque
- 2-méthylpropanoate de méthyle 2-(3-fluoro-4-méthylcarbamoylphényl)amino-2-méthyl
Unicité
L’acide 2-((3’-fluoro-3-méthyl-[2,4’-bipyridin]-5-yl)amino)-5-méthylbenzoïque se distingue par sa structure de bipyridine, qui confère des propriétés électroniques uniques. La présence de l’atome de fluor améliore encore sa réactivité et sa stabilité, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Formule moléculaire |
C19H16FN3O2 |
|---|---|
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
2-[[6-(3-fluoropyridin-4-yl)-5-methylpyridin-3-yl]amino]-5-methylbenzoic acid |
InChI |
InChI=1S/C19H16FN3O2/c1-11-3-4-17(15(7-11)19(24)25)23-13-8-12(2)18(22-9-13)14-5-6-21-10-16(14)20/h3-10,23H,1-2H3,(H,24,25) |
Clé InChI |
MLAXITPSWMGQQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC2=CN=C(C(=C2)C)C3=C(C=NC=C3)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-Chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B12108070.png)
![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B12108074.png)
![Methyl 2-[(2-amino-3-methylpentanoyl)amino]-3-methylbutanoate](/img/structure/B12108077.png)



![tert-butyl N-[1-(2-formyl-6-phenylphenyl)piperidin-3-yl]carbamate](/img/structure/B12108105.png)
![1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy](/img/structure/B12108109.png)





![zinc;5-[2,3-dihydroxy-5-[4,5,6-tris[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-3-hydroxybenzene-1,2-diolate](/img/structure/B12108144.png)
